![molecular formula C12H11NO3 B1628061 2-(1-methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid CAS No. 62100-29-2](/img/structure/B1628061.png)
2-(1-methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Overview
Description
“2-(1-methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid” is a chemical compound with the CAS Number: 62100-29-2 . It has a molecular weight of 217.22 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is this compound . The InChI code for the compound is 1S/C12H11NO3/c1-7-9-5-3-4-6-10 (9)11 (14)13 (7)8 (2)12 (15)16/h3-6,8H,1H2,2H3, (H,15,16) .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature .Scientific Research Applications
Environmental Applications
Research into phenoxy herbicides, including compounds structurally related to 2-(1-methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, highlights their sorption behavior in soil and aquatic environments. Sorption experiments suggest that soil organic matter and iron oxides are significant sorbents for these compounds, which could inform environmental management practices for similar chemicals (Werner, Garratt, & Pigott, 2012).
Food Technology and Preservation
In the realm of food technology, branched chain aldehydes, which share a broad category with the compound due to their involvement in flavor formation and degradation, are extensively studied. The understanding of these aldehydes' production and breakdown pathways is critical for controlling food flavors, indicating potential research interest in related compounds for food preservation and flavor enhancement (Smit, Engels, & Smit, 2009).
Medical and Pharmaceutical Research
In medical and pharmaceutical research, the study of microbial production of propanol and related compounds, including those structurally related to this compound, reveals their potential as biofuel components or chemical synthesis precursors. This underscores the relevance of exploring such compounds for therapeutic applications or as bio-based alternatives in chemical synthesis (Walther & François, 2016).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-(1-methylidene-3-oxoisoindol-2-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7-9-5-3-4-6-10(9)11(14)13(7)8(2)12(15)16/h3-6,8H,1H2,2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVFACKZPHADQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=C)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90561913 | |
Record name | 2-(1-Methylidene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
62100-29-2 | |
Record name | 1,3-Dihydro-α-methyl-1-methylene-3-oxo-2H-isoindole-2-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62100-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1-Methylidene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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